molecular formula C16H20N2O3 B2424441 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide CAS No. 1351619-37-8

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide

Cat. No. B2424441
M. Wt: 288.347
InChI Key: DRWMLJLXGBVNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Organic Chemistry and Catalysis

In organic chemistry, the use of related compounds in catalytic processes is noteworthy. For instance, Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates the potential of using similar compounds in selective, high-yielding processes. The internal N-O bond acts as an oxidant, and altering the substituent of the directing group leads to the formation of valuable products (S. Rakshit, et al., 2011). Additionally, research on chemodivergent and redox-neutral annulations via Rh(III)-catalyzed C-H activation highlights the role of similar compounds as carbene precursors in acid-controlled cyclizations (Youwei Xu, et al., 2018).

Pharmaceutical Research

In pharmaceutical research, compounds with similar structures have been explored for their potential in treating various conditions. For example, the synthesis and structure–activity relationships of dopamine D3 and D4 receptor antagonists, including compounds like (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611), have been investigated for their therapeutic potential (J. Ohmori, et al., 1996).

Drug Development and Impurity Analysis

In drug development, the identification, isolation, and synthesis of impurities in drug batches are crucial for ensuring safety and efficacy. Studies have detailed the detection and characterization of unknown impurities in drugs like Repaglinide, underscoring the importance of thorough analysis in pharmaceuticals (Prasad Kancherla, et al., 2018).

Synthesis of Novel Compounds

The synthesis of novel compounds for antiviral and anticancer applications is another area of interest. Research into N-phenylbenzamide derivatives has revealed potential anti-EV 71 activities, with certain compounds showing promising low micromolar concentrations against the virus. This work demonstrates the potential for developing new antiviral drugs based on similar chemical frameworks (Xingyue Ji, et al., 2013).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential applications and areas of research involving the compound.


properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-21-14-6-4-3-5-13(14)16(20)17-11-9-15(19)18(10-11)12-7-8-12/h3-6,11-12H,2,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMLJLXGBVNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.